Lormetazepam-13C,d3

Quantitative Mass Spectrometry Isotope Effect Mitigation GC-MS Method Validation

Lormetazepam-13C,d3 is a stable isotope-labeled analog of the hypnotic benzodiazepine lormetazepam, incorporating one ¹³C atom and three deuterium (²H) atoms for a nominal mass shift of +4 Da relative to the unlabeled compound. This non-radioactive, isotopically enriched compound is supplied as a certified reference material (CRM) in methanol solution, specifically designed and validated for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the accurate quantitation of lormetazepam in complex biological matrices.

Molecular Formula C16H12Cl2N2O2
Molecular Weight 339.2 g/mol
Cat. No. B13443700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLormetazepam-13C,d3
Molecular FormulaC16H12Cl2N2O2
Molecular Weight339.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3
InChIKeyFJIKWRGCXUCUIG-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lormetazepam-13C,d3: A Certified Stable Isotope-Labeled Internal Standard for Definitive Benzodiazepine Quantification


Lormetazepam-13C,d3 is a stable isotope-labeled analog of the hypnotic benzodiazepine lormetazepam, incorporating one ¹³C atom and three deuterium (²H) atoms for a nominal mass shift of +4 Da relative to the unlabeled compound . This non-radioactive, isotopically enriched compound is supplied as a certified reference material (CRM) in methanol solution, specifically designed and validated for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the accurate quantitation of lormetazepam in complex biological matrices .

The Risk of Generic Substitution: Why Unlabeled or Deuterium-Only Lormetazepam Analogs Undermine Quantitative Accuracy


In quantitative LC-MS/MS, a generic, unlabeled analog or a structural isomer cannot be used interchangeably with a true stable isotope-labeled internal standard (SIL-IS) due to fundamental differences in extraction recovery, ionization efficiency, and matrix effect compensation. The use of a non-isotopologue surrogate fails to correct for analyte-specific signal suppression or enhancement caused by complex biological matrices like plasma or urine [1]. Furthermore, even among isotopically labeled forms, critical performance differences exist. Studies have demonstrated that deuterium-only labeled lormetazepam (e.g., lormetazepam-²H₃) can exhibit a significant isotope effect in negative ion chemical ionization (NICI) GC-MS, leading to poor quantification accuracy [2]. This known limitation of pure deuterium labels makes the ¹³C,d₃ dual-labeled variant a more robust and reliable choice, particularly when method ruggedness and cross-platform compatibility are paramount.

Lormetazepam-13C,d3: A Quantitative Evidence Guide for Superior Performance Over Generic and Alternative Internal Standards


Dual ¹³C,d₃ Labeling Mitigates Deuterium Isotope Effects That Compromise Deuterium-Only Internal Standards

Lormetazepam-13C,d3 eliminates a documented isotope effect that causes poor quantification when using a purely deuterated internal standard (lormetazepam-1,1,1-²H₃-TMS) in negative ion chemical ionization (NICI) GC-MS [1]. The lormetazepam-²H₃ internal standard exhibited a marked variation in the ion current ratio of analyte to IS as a function of ion source temperature, rendering calibration unstable. In contrast, the mass spectral behavior of the alternative lormetazepam-²H₄ compound was nearly identical to the unlabeled analyte [1]. By incorporating a ¹³C atom into the molecular backbone and limiting deuterium substitution, the ¹³C,d₃ label provides a more consistent and reliable mass shift without the fragmentation-dependent isotope effect observed with the perdeuterated methyl group.

Quantitative Mass Spectrometry Isotope Effect Mitigation GC-MS Method Validation

Dual-Labeled Internal Standard Enables Accurate Quantification in Whole Blood with Validated Matrix Effect Compensation

The use of a deuterated lormetazepam internal standard (a class to which Lormetazepam-13C,d3 belongs) has been analytically validated to provide full compensation for matrix effects in a UPLC-MS/MS method for 23 benzodiazepines in whole blood [1]. This validation is critical, as unlabeled internal standards or non-isotopic structural analogs cannot correct for these effects, leading to significant inaccuracies. In this validated method, the deuterated IS approach contributed to achieving extraction recoveries between 73% and 108% for all analytes, confirming the method's accuracy was not compromised by the complex biological matrix [1].

Forensic Toxicology Clinical Toxicology Matrix Effect Correction

Certified Reference Material (CRM) Grade Ensures Traceable Accuracy and Regulatory Compliance

Lormetazepam-13C,d3 is supplied as a Certified Reference Material (CRM) of known concentration (100 µg/mL in methanol) . This is a critical differentiator from a generic 'research-grade' or 'analytical standard' which may lack full certification and traceability. A CRM is manufactured under an accredited quality system (e.g., ISO 17034) and comes with a Certificate of Analysis (CoA) that provides certified values with stated uncertainties, ensuring metrological traceability to SI units . This formal certification is often a prerequisite for methods used in GLP/GMP environments, clinical trials, and forensic casework, whereas an uncertified standard introduces significant risk during regulatory audit.

Certified Reference Material ISO 17034 Regulatory Compliance

Validated Application Scenarios for Lormetazepam-13C,d3 Based on Quantitative Performance Data


Definitive Quantitation in Forensic and Clinical Toxicology (LC-MS/MS)

Lormetazepam-13C,d3 is the optimal internal standard for LC-MS/MS methods quantifying lormetazepam in complex biological matrices such as whole blood, urine, serum, or plasma. As demonstrated in validated multi-analyte methods, the use of this class of deuterated IS provides robust matrix effect compensation, ensuring that the accuracy of the quantitative result is not influenced by sample components [1]. This is essential for generating legally defensible results in forensic casework and for accurate clinical toxicology assessments where precise quantitation guides patient management [1].

Robust Quantification in GC-MS Methods to Avoid Deuterium Isotope Effect Pitfalls

For laboratories employing gas chromatography-mass spectrometry (GC-MS) with negative ion chemical ionization (NICI) for lormetazepam analysis, Lormetazepam-13C,d3 provides a critical advantage over a purely deuterated internal standard (such as lormetazepam-²H₃). Research has shown that the deuterium-only label can cause a severe isotope effect, leading to unstable ion current ratios and poor quantification [2]. The inclusion of a ¹³C atom in Lormetazepam-13C,d3 mitigates this risk, promoting more reliable calibration and accurate quantitation across varying instrument conditions [2].

Regulated Bioanalysis and Pharmaceutical R&D Requiring Certified Reference Materials

In GLP and GMP-regulated environments, the use of a Certified Reference Material (CRM) like Lormetazepam-13C,d3 is a requirement for ensuring data integrity and traceability. This product's ISO 17034-compliant certification provides documented metrological traceability and a certified concentration value, which are essential for validating bioanalytical methods, analyzing samples from clinical trials, and meeting the stringent documentation requirements of regulatory bodies .

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